molecular formula C16H10ClN3O3S B2582708 6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 690215-54-4

6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one

Cat. No. B2582708
M. Wt: 359.78
InChI Key: ZWXFBIBADXCIQM-UHFFFAOYSA-N
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Description

6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds with structures similar to "6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one" have been synthesized for potential biological applications. One study describes the synthesis of various naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which demonstrated promising antimicrobial effects against tested Gram-positive and negative bacteria and fungi (El-Wahab et al., 2011).

Utility in Constructing Novel Heterocyclic Systems

  • Another research utilized a related compound as a synthetic intermediate for constructing a variety of heterocyclic systems linked to a furo[3,2-g]chromene moiety. These compounds were screened for antimicrobial and anticancer activities, showing variable inhibitory effects (Ibrahim et al., 2022).

Microwave-Assisted Synthesis as Antimicrobial Agents

  • A microwave-assisted method facilitated the synthesis of novel coumarin derivatives containing cyanopyridine and furan, which upon evaluation exhibited high antimicrobial activity against several bacteria and fungi (Desai et al., 2017).

Antimicrobial Activity Evaluation

  • The construction of N-heterocycles from a furanone derivative similar to the compound of interest showed promising antimicrobial activities against selected bacterial and fungal strains (Ramadan & El‐Helw, 2018).

Exploration of Chemical Reactivity

  • Research on the chemical reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal towards mono- and di-nitrogen nucleophiles has led to the synthesis of various novel compounds with potential biological activities (Ali et al., 2020).

properties

IUPAC Name

6-chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-10-3-4-13-9(6-10)7-12(15(21)23-13)14-19-20-16(24-14)18-8-11-2-1-5-22-11/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXFBIBADXCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one

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